

# Solubility Profile of Methyl 6-bromo-1H-indole-2-carboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: methyl 6-bromo-1H-indole-2-carboxylate

Cat. No.: B1580410

[Get Quote](#)

## Abstract

**Methyl 6-bromo-1H-indole-2-carboxylate** is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel therapeutic agents and complex organic molecules.[1][2] Understanding its solubility characteristics is a critical prerequisite for its effective utilization in drug discovery, formulation, and various synthetic applications. Poor solubility can lead to significant challenges, including unpredictable results in biological assays and diminished bioavailability, ultimately impeding the drug development pipeline.[3][4] This guide provides a comprehensive analysis of the solubility of **methyl 6-bromo-1H-indole-2-carboxylate** in a range of organic solvents. We will explore the theoretical principles governing its solubility, present a systematic table of predicted solubility based on solvent properties, and provide a detailed, field-proven experimental protocol for its empirical determination.

## Introduction to Methyl 6-bromo-1H-indole-2-carboxylate

The indole nucleus is a privileged structure in medicinal chemistry, appearing in a vast number of biologically active compounds. The specific functionalization of this core, as seen in **methyl 6-bromo-1H-indole-2-carboxylate**, offers chemists a valuable building block. The bromine atom at the 6-position provides a reactive handle for cross-coupling reactions, while the methyl

ester at the 2-position can be readily modified, making this compound essential for constructing diverse molecular libraries for targeting neurological disorders and other conditions.[2][5]

However, the successful application of this intermediate hinges on a fundamental physicochemical property: its solubility. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and, crucially for drug development, the compound's behavior in formulation and its interaction with biological systems.[4] This document serves as a foundational resource for any scientist working with this compound, providing the necessary insights to navigate the challenges associated with its solubility.

#### Compound Profile:

Property	Value
IUPAC Name	methyl 6-bromo-1H-indole-2-carboxylate
Synonyms	6-Bromo-1H-indole-2-carboxylic acid methyl ester
CAS Number	372089-59-3[1]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO <sub>2</sub>
Molecular Weight	254.08 g/mol
Appearance	Typically an off-white to pale solid

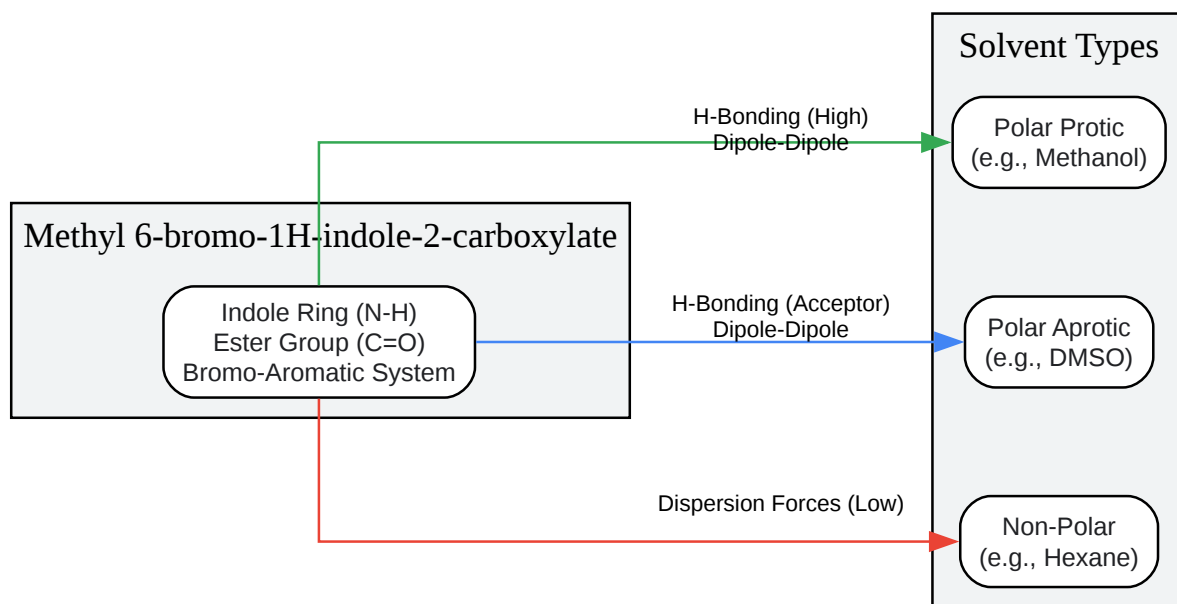
## Theoretical Framework: Predicting Solubility

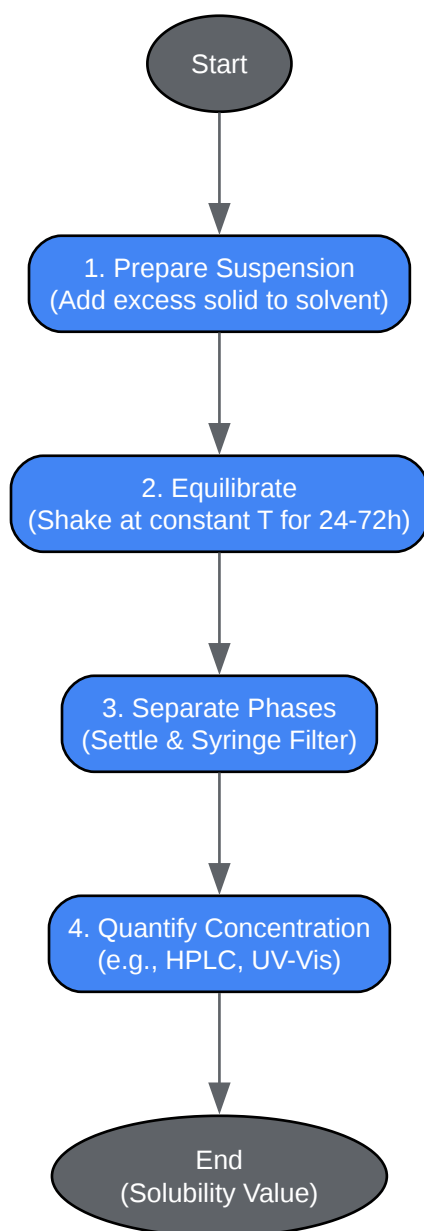
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[6][7] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.[7] The structure of **methyl 6-bromo-1H-indole-2-carboxylate** presents a combination of polar and non-polar features that dictate its interactions with different solvents.

- Polar Features:** The indole N-H group can act as a hydrogen bond donor. The carbonyl (C=O) of the ester group acts as a hydrogen bond acceptor. These groups, along with the overall dipole moment of the molecule, contribute to its polarity.

- **Non-Polar Features:** The benzene ring portion of the indole and the bromo-substituent contribute to the molecule's non-polar, lipophilic character.

Therefore, its solubility will be a balance between these competing characteristics. It is expected to be most soluble in solvents that can effectively engage in hydrogen bonding and/or have a significant polarity to solvate the polar regions of the molecule.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-BROMO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER | 372089-59-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. chemimpex.com [chemimpex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solvent Miscibility Table [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility Profile of Methyl 6-bromo-1H-indole-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580410#methyl-6-bromo-1h-indole-2-carboxylate-solubility-in-organic-solvents]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)